molecular formula C12H20O3 B14579981 Methyl 3-(3,3-dimethyl-2-oxocyclohexyl)propanoate CAS No. 61188-02-1

Methyl 3-(3,3-dimethyl-2-oxocyclohexyl)propanoate

Cat. No.: B14579981
CAS No.: 61188-02-1
M. Wt: 212.28 g/mol
InChI Key: QSZKAWFVVZAOFS-UHFFFAOYSA-N
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Description

Methyl 3-(3,3-dimethyl-2-oxocyclohexyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a cyclohexane ring with a ketone group and a methyl ester group, making it a versatile molecule in various chemical reactions and applications.

Properties

CAS No.

61188-02-1

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

methyl 3-(3,3-dimethyl-2-oxocyclohexyl)propanoate

InChI

InChI=1S/C12H20O3/c1-12(2)8-4-5-9(11(12)14)6-7-10(13)15-3/h9H,4-8H2,1-3H3

InChI Key

QSZKAWFVVZAOFS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1=O)CCC(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,3-dimethyl-2-oxocyclohexyl)propanoate typically involves the esterification of 3-(3,3-dimethyl-2-oxocyclohexyl)propanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically conducted at elevated temperatures to accelerate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,3-dimethyl-2-oxocyclohexyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, forming different esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alcohols or amines in the presence of acid or base catalysts.

Major Products Formed

    Oxidation: 3-(3,3-dimethyl-2-oxocyclohexyl)propanoic acid.

    Reduction: 3-(3,3-dimethyl-2-hydroxycyclohexyl)propanol.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3,3-dimethyl-2-oxocyclohexyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of fragrances, flavoring agents, and as a precursor in polymer synthesis.

Mechanism of Action

The mechanism of action of Methyl 3-(3,3-dimethyl-2-oxocyclohexyl)propanoate involves its interaction with various molecular targets, primarily through its ester and ketone functional groups. These groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions that influence the compound’s reactivity and biological activity. The pathways involved may include ester hydrolysis, ketone reduction, and other metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-methyl-2-oxocyclohexyl)propanoate
  • Ethyl 3-(3,3-dimethyl-2-oxocyclohexyl)propanoate
  • Methyl 3-(2-oxocyclohexyl)propanoate

Uniqueness

Methyl 3-(3,3-dimethyl-2-oxocyclohexyl)propanoate is unique due to the presence of two methyl groups on the cyclohexane ring, which can influence its steric and electronic properties. This structural feature can affect the compound’s reactivity, making it distinct from other similar esters.

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